S-hexanoylsulfanyl hexanethioate
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Overview
Description
S-hexanoylsulfanyl hexanethioate: is an organosulfur compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of sulfur atoms, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-hexanoylsulfanyl hexanethioate typically involves the reaction of hexanoyl chloride with hexanethiol in the presence of a base such as pyridine. The reaction proceeds through the formation of a thioester intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: S-hexanoylsulfanyl hexanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols and thioethers, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different thioesters and thiolates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides, amines, and thiolates, under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various thioesters and thiolates.
Scientific Research Applications
S-hexanoylsulfanyl hexanethioate has diverse applications in scientific research, including:
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-hexanoylsulfanyl hexanethioate involves its interaction with molecular targets through the formation of covalent bonds with nucleophilic sites. The sulfur atoms in the compound can participate in redox reactions, leading to the modulation of biological pathways and the inhibition of microbial growth. The compound’s ability to form stable thioester linkages also contributes to its reactivity and functionality in various applications .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: S-hexanoylsulfanyl hexanethioate is unique due to its specific structure and reactivity. Similar compounds include:
S-methyl hexanethioate: Differing by the presence of a methyl group instead of a hexanoyl group.
Hexanethioic acid, S-methyl ester: Similar sulfur-containing structure but with different functional groups.
Uniqueness: The presence of both hexanoyl and hexanethioate groups in this compound imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62652-57-7 |
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Molecular Formula |
C12H22O2S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
S-hexanoylsulfanyl hexanethioate |
InChI |
InChI=1S/C12H22O2S2/c1-3-5-7-9-11(13)15-16-12(14)10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
KCFIUNAYAHPRFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SSC(=O)CCCCC |
Origin of Product |
United States |
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